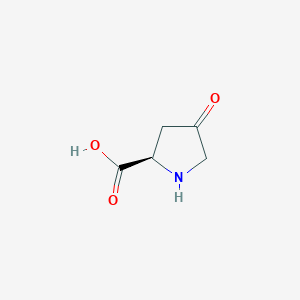
(R)-4-Oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a derivative of the amino acid glutamic acid. This compound is characterized by a pyrrolidine ring with a ketone group at the 4-position and a carboxylic acid group at the 2-position. It is a naturally occurring compound found in various biological systems and has significant roles in biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of L-glutamic acid under acidic conditions. This reaction typically requires heating in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: Industrial production of ®-4-Oxopyrrolidine-2-carboxylic acid often involves the use of biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce this compound in large quantities. These microorganisms are engineered to overproduce the precursor amino acid, which is then converted to ®-4-Oxopyrrolidine-2-carboxylic acid through enzymatic reactions.
化学反应分析
Types of Reactions: ®-4-Oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form hydroxyl groups.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.
Major Products:
Oxidation: Conversion to 4-oxopyrrolidine-2,3-dicarboxylic acid.
Reduction: Formation of 4-hydroxypyrrolidine-2-carboxylic acid.
Substitution: Formation of esters and amides of ®-4-Oxopyrrolidine-2-carboxylic acid.
科学研究应用
®-4-Oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It plays a role in the study of protein structure and function, as it is a component of certain peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects, including its role in cognitive enhancement and neuroprotection.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of ®-4-Oxopyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to glutamate, an important neurotransmitter. It is also involved in the regulation of the γ-glutamyl cycle, which is crucial for maintaining cellular redox balance and detoxification processes.
相似化合物的比较
L-Glutamic Acid: The precursor to ®-4-Oxopyrrolidine-2-carboxylic acid, involved in neurotransmission.
L-Proline: Another pyrrolidine-containing amino acid, important for protein structure.
L-Pyroglutamate: The racemic form of ®-4-Oxopyrrolidine-2-carboxylic acid, used in similar applications.
Uniqueness: ®-4-Oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its racemic form and other similar compounds. Its role in the γ-glutamyl cycle and its potential therapeutic applications make it a compound of significant interest in various fields of research.
属性
分子式 |
C5H7NO3 |
|---|---|
分子量 |
129.11 g/mol |
IUPAC 名称 |
(2R)-4-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m1/s1 |
InChI 键 |
HFXAFXVXPMUQCQ-SCSAIBSYSA-N |
手性 SMILES |
C1[C@@H](NCC1=O)C(=O)O |
规范 SMILES |
C1C(NCC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


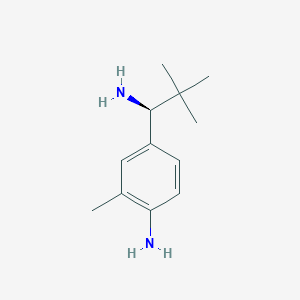
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
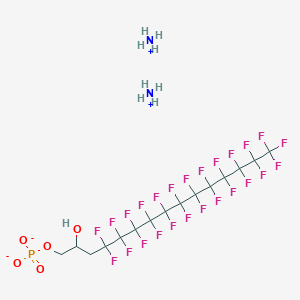
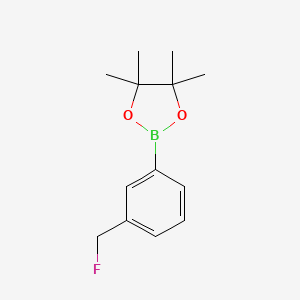
![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201852.png)
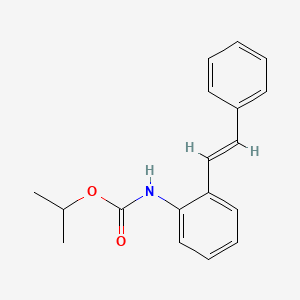

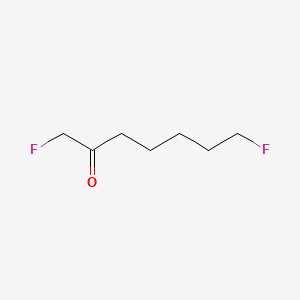
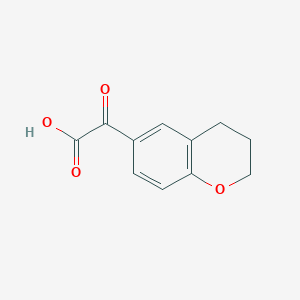
![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
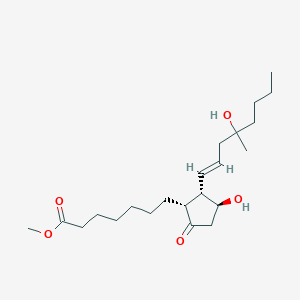
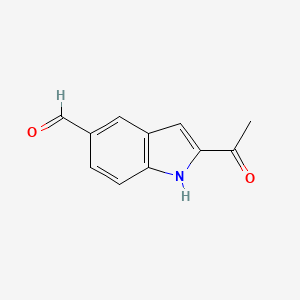
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
